1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine
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Overview
Description
1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine is a chemical compound with the molecular formula C11H12ClNO4S It is characterized by the presence of a bipiperidine structure with a sulfonyl group attached to a chlorophenyl ring
Preparation Methods
The synthesis of 1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine typically involves the reaction of 4-chlorophenylsulfonyl chloride with 1,4’-bipiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the parent compound.
Scientific Research Applications
1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine: This compound has a similar sulfonyl group but differs in the presence of a pyridine ring and trifluoromethyl group.
Bis(4-chlorophenyl)sulfone: This compound has two chlorophenyl groups attached to a sulfone group, making it structurally similar but with different chemical properties.
The uniqueness of 1’-[(4-Chlorophenyl)sulfonyl]-1,4’-bipiperidine lies in its specific bipiperidine structure and the presence of the sulfonyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23ClN2O2S |
---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C16H23ClN2O2S/c17-14-4-6-16(7-5-14)22(20,21)19-12-8-15(9-13-19)18-10-2-1-3-11-18/h4-7,15H,1-3,8-13H2 |
InChI Key |
XUNNURQIBHKXKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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